![molecular formula C15H19NO2 B14661274 (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone CAS No. 40496-48-8](/img/structure/B14661274.png)
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Hydroxy-2-azabicyclo[331]non-2-yl)(phenyl)methanone is a complex organic compound that features a bicyclic structure with a hydroxyl group and a phenyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-2-azabicyclo[33One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the final compound . This process often involves the use of stereoselective reactions to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
化学反应分析
Types of Reactions
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone moiety can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the methanone moiety can produce an alcohol.
科学研究应用
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the hydroxyl and phenyl groups.
Tropane Alkaloids: Compounds like cocaine and atropine that feature a similar bicyclic core.
Uniqueness
What sets (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone apart is its specific combination of functional groups and the resulting chemical properties. The presence of both a hydroxyl group and a phenyl group attached to the bicyclic core imparts unique reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
40496-48-8 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
(8-hydroxy-2-azabicyclo[3.3.1]nonan-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-14-7-6-11-8-9-16(13(14)10-11)15(18)12-4-2-1-3-5-12/h1-5,11,13-14,17H,6-10H2 |
InChI 键 |
JNCDGTXHWIJATK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2CC1CCN2C(=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


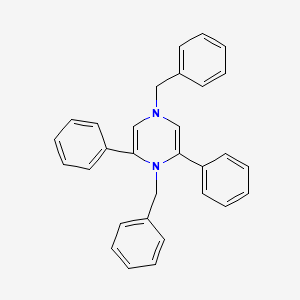
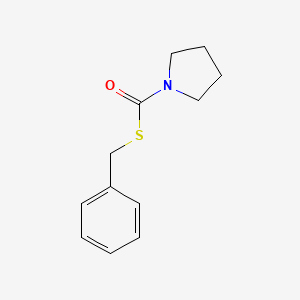
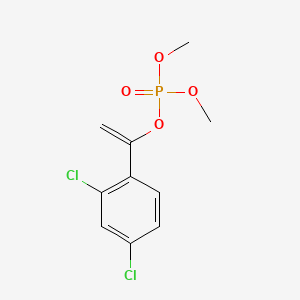
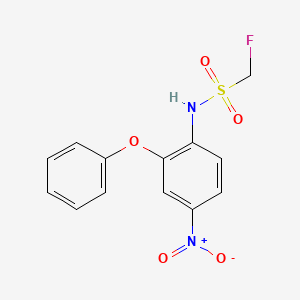
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
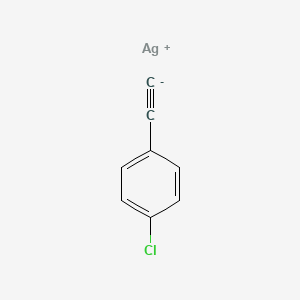

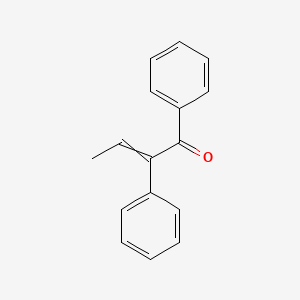
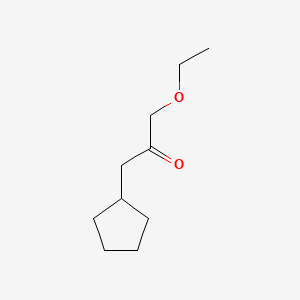
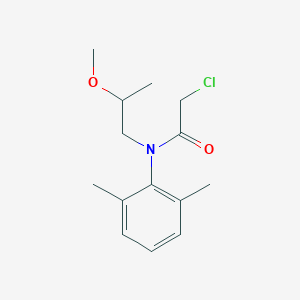


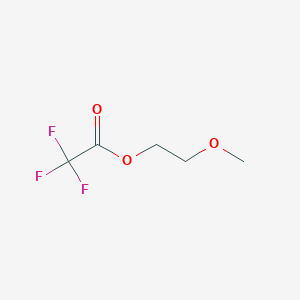
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
